2-(4-Bromo-2,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-Bromo-2,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a 4-bromo-2,5-dichlorophenyl group. The unique structure of this compound makes it valuable for applications in organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-bromo-2,5-dichlorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:
4-Bromo-2,5-dichlorophenylboronic acid+Pinacol→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced to form borane derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Borane derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
2-(4-Bromo-2,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the formation of complex molecules.
Biology: Investigated for its potential as a probe in biological systems due to its unique chemical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, making it useful in catalysis and as a molecular probe. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing biological pathways and material properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,5-dichlorophenylboronic acid
- 4-Bromo-2,5-dichlorophenylboronic ester
- 4-Bromo-2,5-dichlorophenylborane
Uniqueness
2-(4-Bromo-2,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the dioxaborolane ring, which imparts distinct chemical properties compared to other boron-containing compounds. This structure enhances its stability and reactivity, making it a valuable tool in various scientific applications.
Properties
IUPAC Name |
2-(4-bromo-2,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BBrCl2O2/c1-11(2)12(3,4)18-13(17-11)7-5-10(16)8(14)6-9(7)15/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIKRGIRNMBQJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BBrCl2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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